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Compound of Interest

Compound Name: 4'-Benzyloxyphenyl acetylene

Cat. No.: B1270420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) and a detailed synthetic protocol for 4'-Benzyloxyphenyl acetylene. The information is

intended to support research and development activities where this molecule is of interest.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4'-Benzyloxyphenyl
acetylene. This data is predicted based on the analysis of structurally related compounds and

general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.45 - 7.30 m 5H Ar-H (Benzyl)

~7.40 d 2H
Ar-H (Phenyl, ortho to

-C≡CH)

~6.95 d 2H
Ar-H (Phenyl, ortho to

-OBn)

~5.10 s 2H -O-CH₂-Ph

~3.05 s 1H -C≡C-H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~159.0 C-OBn

~136.5 Ar-C (Benzyl, ipso)

~133.5 Ar-CH (ortho to -C≡CH)

~128.6 Ar-CH (Benzyl)

~128.2 Ar-CH (Benzyl)

~127.5 Ar-CH (Benzyl)

~115.0 Ar-CH (ortho to -OBn)

~114.5 Ar-C (ipso to -C≡CH)

~83.5 -C≡CH

~77.5 -C≡CH

~70.0 -O-CH₂-Ph

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~3030 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~2110 Medium, Sharp C≡C stretch

~1605, 1510 Strong Aromatic C=C stretch

~1245 Strong Ar-O stretch (asymmetric)

~1025 Medium Ar-O stretch (symmetric)

~830 Strong
p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity (%) Assignment

208 100 [M]⁺ (Molecular Ion)

91 ~80 [C₇H₇]⁺ (Tropylium ion)

117 ~40 [M - C₇H₇]⁺

179 ~30 [M - CHO]⁺

Experimental Protocols
Synthesis of 4'-Benzyloxyphenyl Acetylene
A common and effective method for the synthesis of 4'-Benzyloxyphenyl acetylene is the

Sonogashira coupling reaction. This protocol outlines a general procedure that can be adapted.
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Materials:

4-Iodophenol or 4-Bromophenol

Benzyl bromide

Ethynyltrimethylsilane

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Base (e.g., Triethylamine, Diisopropylethylamine)

Solvent (e.g., Tetrahydrofuran, Toluene)

Tetrabutylammonium fluoride (TBAF)

Procedure:

Benzylation of 4-halophenol: To a solution of 4-iodophenol or 4-bromophenol in a suitable

solvent (e.g., acetone, DMF), add a base such as potassium carbonate. Stir the mixture and

add benzyl bromide dropwise. Heat the reaction mixture to facilitate the reaction. Monitor the

reaction progress by Thin Layer Chromatography (TLC). Upon completion, perform an

aqueous workup and purify the product (4-(benzyloxy)iodobenzene or 4-

(benzyloxy)bromobenzene) by column chromatography or recrystallization.

Sonogashira Coupling: To a degassed solution of the 4-(benzyloxy)halobenzene and a

suitable solvent (e.g., THF or toluene), add the palladium catalyst, copper(I) iodide, and a

base (e.g., triethylamine). To this mixture, add ethynyltrimethylsilane dropwise. The reaction

is typically stirred at room temperature or slightly elevated temperatures until the starting

material is consumed (monitored by TLC).

Deprotection: After an aqueous workup and purification of the silyl-protected product,

dissolve the compound in a solvent like THF. Add a solution of TBAF and stir at room

temperature. The deprotection is usually rapid and can be monitored by TLC.
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Final Purification: After completion of the deprotection, perform an aqueous workup and

extract the product with an organic solvent. The combined organic layers are dried over

anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude

product is then purified by flash column chromatography on silica gel to yield pure 4'-
Benzyloxyphenyl acetylene.

Spectroscopic Analysis
NMR Spectroscopy: Prepare a sample of the purified product in deuterated chloroform

(CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-

transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron

ionization (EI) source to determine the molecular weight and fragmentation pattern.

Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of

4'-Benzyloxyphenyl acetylene.
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Synthesis and Characterization Workflow of 4'-Benzyloxyphenyl Acetylene
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Caption: Synthetic and analytical workflow for 4'-Benzyloxyphenyl acetylene.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4'-
Benzyloxyphenyl Acetylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1270420#spectroscopic-data-nmr-ir-ms-of-4-
benzyloxyphenyl-acetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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